molecular formula C17H17N3O2S B2613270 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide CAS No. 896678-62-9

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide

Katalognummer: B2613270
CAS-Nummer: 896678-62-9
Molekulargewicht: 327.4
InChI-Schlüssel: UQDFLIMKRJFLOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a synthetic small molecule featuring a distinctive [1,3]thiazolo[5,4-b]pyridine core scaffold. This heteroaromatic system, which fuses thiazole and pyridine rings, is of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Compounds based on the thiazolopyridine structure have been investigated for a range of therapeutic applications. For instance, structurally related sulfonamide-thiazolopyridine derivatives have been identified as potent activators of the glucokinase enzyme, presenting a promising mechanism for the treatment of Type 2 diabetes . Furthermore, other analogs within this chemical class are being explored for their herbicidal properties, inhibiting the growth of unwanted plants . The specific molecular architecture of this compound, characterized by the 2-ethoxyacetamide moiety attached to a methyl-substituted phenyl ring, suggests it is a valuable candidate for high-throughput screening assays and structure-activity relationship (SAR) studies. Researchers can utilize this molecule to probe its mechanism of action, optimize its physicochemical properties, and evaluate its efficacy in various biological models. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-22-10-15(21)19-13-7-4-6-12(11(13)2)16-20-14-8-5-9-18-17(14)23-16/h4-9H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFLIMKRJFLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-b]pyridine core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole rings.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. Its mechanism of action may involve:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It can disrupt the cell cycle, preventing cancer cells from proliferating.

Case Study : A study involving human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 15 µM, indicating potent cytotoxicity against these cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens:

  • Gram-positive and Gram-negative Bacteria : Preliminary findings suggest effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study : In vitro tests showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in disease progression:

  • Acetylcholinesterase Inhibition : This could be relevant in treating neurodegenerative diseases such as Alzheimer's.

Wirkmechanismus

The mechanism of action of 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

  • 3-Methoxybenzamide Derivative (E153-0401) :
    The compound 3-methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (E153-0401) replaces the ethoxy-acetamide with a methoxybenzamide group. While both compounds retain the thiazolo-pyridine-phenyl backbone, the methoxybenzamide introduces a bulkier aromatic substituent. This modification may reduce conformational flexibility but enhance π-π stacking interactions in hydrophobic binding pockets .

  • Sulfonamide Derivative (863595-16-8): N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide replaces the acetamide with a sulfonamide linkage.

Modifications to the Thiazolo-Pyridine Core

  • Thiazolo[5,4-c]pyridine Analog (6JG): N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide differs in the position of the thiazole ring fusion (5,4-c vs. 5,4-b). For example, the 5,4-b configuration in the target compound may allow better accommodation in hydrophobic pockets due to its planar geometry .

Structural and Physicochemical Properties

Crystallographic Insights

  • Conformational Flexibility :
    Crystal structures of N-substituted 2-arylacetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal that substituents influence dihedral angles between aromatic rings. The ethoxy group in the target compound likely induces a twisted conformation, optimizing interactions with target proteins while avoiding steric clashes .

Solubility and Permeability

  • However, the acetamide linker retains hydrogen-bonding capacity, which may aid solubility in aqueous environments .

Biologische Aktivität

The compound 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a thiazolo-pyridine derivative that has garnered attention for its potential biological activities, particularly as a MALT1 inhibitor . MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) plays a crucial role in various signaling pathways, making its inhibition a target for treating autoimmune diseases and certain cancers.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₂S
  • Molecular Weight: 342.41 g/mol

Biological Activity Overview

Research indicates that compounds similar to 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide exhibit various biological activities. Below are some key findings from recent studies.

Antiproliferative Activity

A series of thiazolo-pyridine derivatives, including the compound , have shown promising antiproliferative effects against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamideHepG2 (liver cancer)0.79 - 5.85
SorafenibHepG26.28

These results suggest that the compound may be more effective than established treatments like Sorafenib in certain contexts .

Anti-inflammatory Activity

In addition to its antiproliferative properties, the compound has been tested for anti-inflammatory effects. Similar thiazolo derivatives have demonstrated significant inhibition of COX-2 activity:

CompoundCOX-2 Inhibition IC50 (µM)
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide0.04 ± 0.01
Celecoxib (standard)0.04 ± 0.01

This indicates potential therapeutic applications in conditions characterized by inflammation .

The biological activity of thiazolo-pyridine derivatives is primarily attributed to their ability to interact with various molecular targets involved in cell signaling and proliferation. The inhibition of MALT1 has been linked to the suppression of NF-kB signaling pathways, which are crucial for the survival and proliferation of certain immune cells and cancer cells.

Case Studies and Research Findings

Several studies have documented the effectiveness of this class of compounds:

  • Study on HepG2 Cells : A recent investigation highlighted that compounds structurally similar to 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide exhibited IC50 values ranging from 0.79 to 5.85 µM against HepG2 cells, indicating strong antiproliferative properties .
  • COX Inhibition Study : Another study demonstrated that thiazolo derivatives significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (e.g., using DMF as a solvent system) .
  • Purify intermediates via recrystallization (e.g., DMSO/water mixtures) to ensure >95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:
SAR studies should focus on modifying substituents to assess interactions with biological targets (e.g., kinases or enzymes):

Core Modifications : Vary the thiazolo-pyridine ring by introducing electron-withdrawing groups (e.g., -NO₂) or bulky substituents to evaluate steric effects, as seen in KX2-391 derivatives .

Acetamide Tail Optimization : Replace the ethoxy group with methoxy, fluorine, or morpholinoethoxy moieties to probe hydrogen bonding and lipophilicity, inspired by hypoglycemic acetamide derivatives .

Bioassay Design :

  • Use in vitro kinase inhibition assays (e.g., Src kinase) to quantify IC₅₀ values.
  • Compare activity against structurally related compounds (e.g., pyrazolo[4,3-d]pyrimidin-4-yl acetamides) to identify critical pharmacophores .

Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes with target proteins, referencing PubChem-derived structural data .

Data Contradiction Resolution :
If conflicting activity data arise, validate purity via HPLC and confirm target engagement using SPR (surface plasmon resonance) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm the ethoxy group (-OCH₂CH₃) and thiazolo-pyridine protons .

Mass Spectrometry :

  • HRMS (ESI+) : Verify the molecular ion [M+H]⁺ (expected m/z ~395–400) and isotopic patterns for chlorine/bromine (if present) .

Chromatography :

  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. Example Data :

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, thiazole-H), 7.85 (d, J=8.4 Hz, 1H, pyridine-H), 4.12 (q, J=7.0 Hz, 2H, -OCH₂CH₃) .

Advanced: What strategies mitigate solubility issues in biological assays for this hydrophobic acetamide derivative?

Methodological Answer:

Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without disrupting assay integrity .

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the ethoxy moiety to improve bioavailability, as demonstrated for pyridazinone derivatives .

Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to enhance cellular uptake, referencing methods for thiadiazole analogs .

Q. Validation :

  • Measure solubility via shake-flask method (pH 7.4 PBS) and confirm stability using LC-MS .

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

Assay Standardization :

  • Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .

Orthogonal Assays :

  • Validate cytotoxicity using MTT and apoptosis assays (e.g., Annexin V/PI staining) to rule off-target effects .

Batch Analysis :

  • Re-test compounds from conflicting studies using the same HPLC method (e.g., C18 column, 254 nm) to rule out purity issues .

Case Study :
Inconsistent Src kinase inhibition data may arise from variations in enzyme sources (recombinant vs. cell lysate). Use recombinant Src for direct comparison .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.